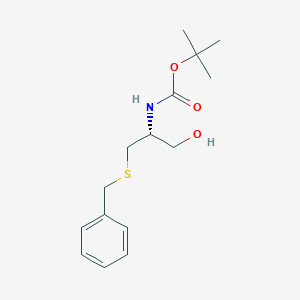

Boc-S-Benzyl-L-cysteinol

概要

説明

Boc-S-Benzyl-L-cysteinol: is an organic compound with the molecular formula C15H23NO3S and a molecular weight of 297.40 g/mol . It is a derivative of cysteine, an amino acid, and is often used as a building block in peptide synthesis. The compound is characterized by the presence of a tert-butyl carbamate (Boc) protecting group, a benzyl group, and a hydroxyl group attached to the cysteine backbone.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-S-Benzyl-L-cysteinol typically involves multiple steps. The hydroxyl group is then introduced to the cysteine backbone through a series of reactions involving common organic solvents such as ethanol and dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity . The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

化学反応の分析

Key Reactions:

-

Coupling Reactions :

The Boc-protected cysteine reacts with activated amino acids (e.g., via DCC/DMAP) to form peptide bonds. For example:This reaction is pivotal in constructing cysteine-rich peptides .

-

Side-Chain Deprotection :

The S-benzyl group is removed via hydrogenolysis (H₂/Pd-C) or strong acids (HF, TFMSA) to regenerate free thiols for disulfide bond formation .

Bioconjugation and Functionalization

The S-benzyl group enables site-specific modifications, such as:

Thiol-Ene Click Chemistry:

-

Reaction with maleimide-functionalized molecules under mild conditions:

Disulfide Bridging:

-

Oxidation with iodine or DMSO yields disulfide-linked dimers:

Boc Group Removal:

-

Acidolysis with TFA or HCl/dioxane cleaves the Boc group:

Stability Under Basic Conditions:

-

The S-benzyl group resists piperidine (used in Fmoc deprotection), preventing premature thiol exposure .

Anticancer Agents:

-

Tripeptides like Boc-Phe-Cys(Bzl)-Cys(Bzl)-OMe self-assemble into nanospheres (350–1,050 nm) and induce apoptosis in cancer cells (IC₅₀: 6.2–7.5 μM) .

Antibacterial Nanogels:

-

S-benzyl-L-cysteine-modified DNA/alginate nanogels inhibit biofilm-forming bacteria (e.g., P. aeruginosa) by disrupting recA/pvdA pathways .

Reaction Data and Conditions

Challenges and Side Reactions

-

Racemization : Basic conditions during coupling can cause epimerization at the α-carbon .

-

Dehydroalanine Formation : Piperidine exposure may eliminate the S-benzyl group, forming dehydroalanine .

-

Competitive Inhibition : Free L-cysteine or cystine can inhibit enzymatic reactions involving S-benzyl derivatives .

科学的研究の応用

Chemical Properties and Structure

Boc-S-Benzyl-L-cysteinol features a tert-butoxycarbonyl (Boc) protecting group on the amino group, a benzyl group on the sulfur atom, and a hydroxyl group attached to the carbon chain. Its molecular formula is with a molecular weight of approximately 325.42 g/mol.

Scientific Research Applications

This compound has several critical applications in different fields of scientific research:

Peptide Synthesis

- Role : It serves as a crucial building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of cysteine residues into peptides.

- Significance : The compound's structure allows for selective protection and deprotection during peptide synthesis, facilitating the formation of complex peptides with controlled structures.

Drug Development

- Application : Used as an intermediate in synthesizing pharmaceuticals, particularly novel drugs aimed at specific diseases.

- Case Study : Research has demonstrated its efficacy in creating peptide-based drugs that target cancer cells, enhancing therapeutic outcomes .

Bioconjugation

- Function : Employed in bioconjugation processes to attach biomolecules to surfaces or other molecules.

- Impact : This application enhances drug delivery systems and diagnostic tools, improving the efficacy of therapeutic agents .

Protein Engineering

- Utility : Aids in modifying proteins to study their functions and interactions.

- Research Insight : Studies utilizing this compound have provided insights into protein folding and stability, crucial for understanding biological processes .

Antioxidant Studies

- Investigation : The compound is explored for its antioxidant properties.

- Outcome : Research indicates potential applications in developing supplements or treatments for oxidative stress-related diseases .

Cellular Effects

The compound influences various cellular processes:

- Alters cell signaling pathways and gene expression.

- Enhances cellular metabolism through its incorporation into peptides, potentially modulating interactions with cell surface receptors.

Synthesis of Peptide Thioesters

A study developed a method for synthesizing peptide thioesters using Boc-SPPS without harsh reagents like HF, demonstrating the utility of this compound in producing high-purity peptides suitable for therapeutic applications .

Hydrogel Formation

Research has shown that cyclic dipeptides derived from S-benzyl cysteine exhibit low cytotoxicity while enhancing the efficacy of anticancer drugs through sustainable release mechanisms, showcasing the potential of this compound derivatives in drug delivery systems .

作用機序

The mechanism of action of Boc-S-Benzyl-L-cysteinol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. It can also interact with proteins and other biomolecules, influencing their structure and function.

類似化合物との比較

- Boc-L-Cysteinol (Bzl)

- Boc-L-Cys (Bzl)-ol

- ®-tert-Butyl (1-(benzylthio)-3-hydroxypropan-2-yl)carbamate

Comparison: Boc-S-Benzyl-L-cysteinol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile building block in peptide synthesis.

生物活性

Boc-S-benzyl-L-cysteinol is a significant compound in organic synthesis and pharmaceutical research, recognized for its diverse biological activities. This article explores its biological activity, applications in drug development, and the underlying mechanisms that contribute to its efficacy.

This compound has the molecular formula and is characterized by the presence of a benzyl group attached to the sulfur atom of the cysteine residue, protected by a Boc (tert-butoxycarbonyl) group. This structure enhances its stability and reactivity in various chemical processes.

| Property | Value |

|---|---|

| Molecular Formula | C15H23NO3S |

| Molecular Weight | 299.42 g/mol |

| CAS Number | 5068-28-0 |

| Solubility | Soluble in organic solvents |

1. Drug Development

This compound serves as a crucial intermediate in synthesizing pharmaceuticals. Its derivatives have demonstrated potential in targeting specific diseases, particularly in antiviral applications. For instance, studies have shown that conjugates of this compound exhibit significant anti-HIV activity with low cytotoxicity, making them promising candidates for drug development .

2. Bioconjugation

The compound is utilized in bioconjugation processes, which facilitate the attachment of biomolecules to surfaces or other molecules. This property enhances drug delivery systems and diagnostic tools, allowing for more effective therapeutic interventions .

3. Antioxidant Properties

Research indicates that this compound possesses antioxidant properties, contributing to its potential in developing treatments for oxidative stress-related diseases. Antioxidants play a critical role in mitigating cellular damage caused by free radicals, which are implicated in various diseases .

4. Peptide Synthesis

In peptide synthesis, this compound is employed to create peptides with enhanced stability and bioactivity. The protective Boc group allows for selective reactions during synthesis, making it easier to manipulate cysteine residues without unwanted side reactions .

Case Study 1: Anti-HIV Activity

A study evaluated the anti-HIV activity of a conjugate derived from this compound. The compound exhibited an IC50 value of 3 μg/mL against HIV-1, demonstrating its potential as an antiviral agent. The selectivity index (SI) was reported at 90, indicating a favorable therapeutic window compared to traditional antiviral drugs like azidothymidine .

Case Study 2: Neuroprotective Effects

While not directly studied with this compound, related compounds such as S-allyl-L-cysteine (SAC) have shown neuroprotective effects against oxidative stress and neuronal death. These findings suggest that derivatives of cysteine compounds may hold therapeutic promise for neurodegenerative disorders .

Research Findings

Recent research highlights the versatility of this compound in various biological contexts:

- Antiviral Activity : Compounds derived from this compound have shown significant inhibition of viral replication with minimal cytotoxicity.

- Peptide Stability : The use of this compound in peptide synthesis has led to the development of more stable and bioactive peptides.

- Oxidative Stress Mitigation : Its antioxidant properties are being explored for potential therapeutic applications against diseases characterized by oxidative damage.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antiviral | IC50 = 3 μg/mL against HIV-1 |

| Antioxidant | Potential role in oxidative stress mitigation |

| Peptide Synthesis | Enhanced stability and bioactivity |

特性

IUPAC Name |

tert-butyl N-[(2R)-1-benzylsulfanyl-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-15(2,3)19-14(18)16-13(9-17)11-20-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZQRZMTIJTPIY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)CSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)CSCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471491 | |

| Record name | Boc-S-Benzyl-L-cysteinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139428-96-9 | |

| Record name | Boc-S-Benzyl-L-cysteinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。